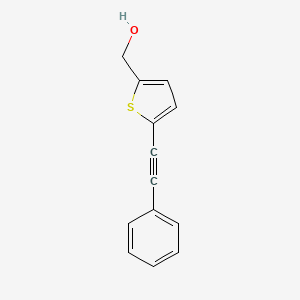
5-(Phenylethynyl)thiophene-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenylethynyl)thiophene-2-methanol is an organic compound with the molecular formula C13H10OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylethynyl group attached to the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylethynyl)thiophene-2-methanol typically involves the Sonogashira cross-coupling reaction. This reaction couples a phenylacetylene with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-(Phenylethynyl)thiophene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be hydrogenated to form a phenylethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-(Phenylethynyl)thiophene-2-carbaldehyde.
Reduction: Formation of 5-(Phenylethyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
5-(Phenylethynyl)thiophene-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as organic semiconductors and conductive polymers
作用機序
The mechanism of action of 5-(Phenylethynyl)thiophene-2-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its structural features may allow it to interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
- 5-(Phenylethyl)thiophene-2-methanol
- 2-Thiophenemethanol, 5-(2-phenylethynyl)
- 5-(Phenylethynyl)thiophene-2-carbaldehyde
Uniqueness
5-(Phenylethynyl)thiophene-2-methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
特性
分子式 |
C13H10OS |
|---|---|
分子量 |
214.28 g/mol |
IUPAC名 |
[5-(2-phenylethynyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2 |
InChIキー |
CHABLRKWLJTUAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


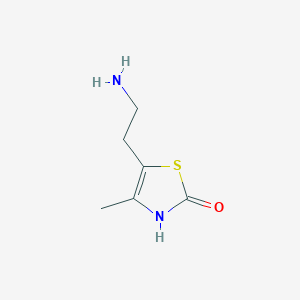
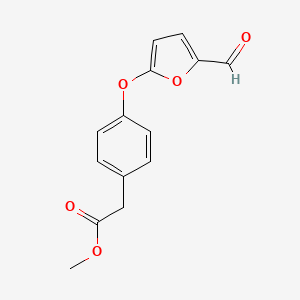
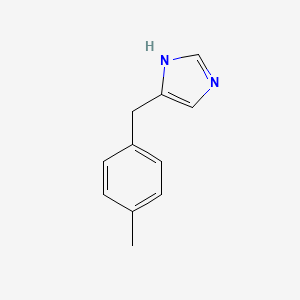
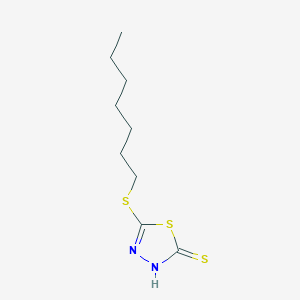
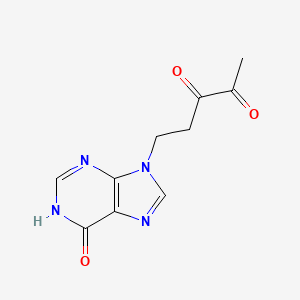
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

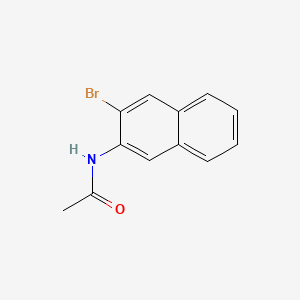
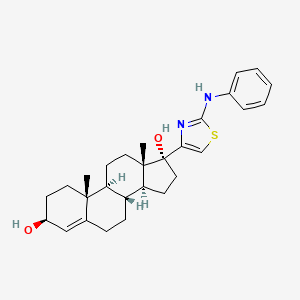
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
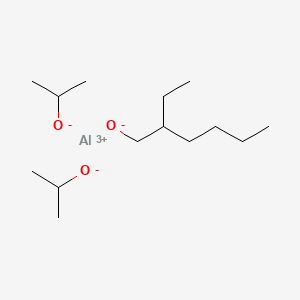

![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
